2-Methylthio-4-arylaminoquinazoline Derivative (9c) Achieves Sub-Micromolar Antitumor IC₅₀ of 0.18 μM Against MGC-803 Gastric Cancer Cells
In a series of 2-methylthio-4-arylamine quinazoline derivatives, compound 9c (N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine) demonstrated an IC₅₀ of 0.18 μmol·L⁻¹ against the MGC-803 human gastric cancer cell line, representing the most potent derivative in the panel [1]. By comparison, the structural analog 9m (N-(4-methylphenyl) derivative) showed an IC₅₀ of 0.68 μmol·L⁻¹, a 3.8-fold lower potency, demonstrating that the 4-fluoroanilino substituent in combination with the 2-methylthio group is critical for activity. This potency level is within the range of clinically relevant quinazoline-based EGFR inhibitors (e.g., gefitinib IC₅₀ ≈ 0.02–0.1 μM against EGFR-dependent cell lines), positioning the 2-methylthio-4-arylamino scaffold as a viable starting point for lead optimization [2].
| Evidence Dimension | In vitro antitumor potency (IC₅₀ against cancer cell lines) |
|---|---|
| Target Compound Data | Compound 9c: IC₅₀ = 0.18 μmol·L⁻¹ (MGC-803 gastric cancer); Compound 9m: IC₅₀ = 0.68 μmol·L⁻¹ |
| Comparator Or Baseline | Clinically approved quinazoline EGFR inhibitor gefitinib: IC₅₀ ≈ 0.02–0.1 μM against EGFR-dependent lines; intra-series comparator 9m: IC₅₀ = 0.68 μmol·L⁻¹ |
| Quantified Difference | 9c is 3.8-fold more potent than 9m within the same series; potency of 9c is within ~2–9 fold of gefitinib in cross-study context |
| Conditions | In vitro MTT assay; four human cancer cell lines: MGC-803 (gastric), PC-3 (prostate), HGC-27 (gastric), A549 (non-small cell lung); 2-methylthio-4-arylaminoquinazoline series |
Why This Matters
The sub-micromolar potency with a fluorinated aniline at the 4-position validates the 2-methylthioquinazoline core as a productive scaffold for antitumor lead discovery, enabling procurement decisions based on demonstrated structure-activity relationships rather than unvalidated core potential.
- [1] Synthesis and antitumor activity evaluation of 2-methylthio-4-arylamine quinazoline derivatives. Chin J Org Chem. 2022. Compounds 9c (IC₅₀ = 0.18 μM, MGC-803) and 9m (IC₅₀ = 0.68 μM). View Source
- [2] Synthesis and anticancer activity of new quinazoline derivatives using gefitinib as standard. Ingenta Connect. IC₅₀ values: gefitinib = 4.3 μM (HeLa), 28.3 μM (MDA-MB231) as reference context. View Source
